Semorphone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semorphone is an opiate analogue that is an N-substituted derivative of oxymorphone. It is a partial agonist at μ-opioid receptors and is approximately twice as potent as morphine. it exhibits a ceiling effect on both analgesia and respiratory depression, meaning these effects do not increase beyond a certain dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Semorphone is synthesized from oxymorphone through a series of chemical reactions. The primary synthetic route involves the N-substitution of oxymorphone with a 2-methoxyethyl group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Semorphone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the molecule is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organic solvents are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Semorphone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research to understand the biological effects of partial agonists at μ-opioid receptors.
Medicine: Investigated for its potential use as an analgesic with reduced risk of respiratory depression.
Industry: Utilized in the development of new opioid derivatives with improved safety profiles.
Mechanism of Action
Semorphone exerts its effects by binding to μ-opioid receptors in the central nervous system. As a partial agonist, it activates these receptors but to a lesser extent than full agonists like morphine. This results in analgesic effects with a reduced risk of respiratory depression. The molecular targets include the μ-opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Oxymorphone: The parent compound from which semorphone is derived.
Morphine: A full agonist at μ-opioid receptors with higher potency but greater risk of side effects.
Hydromorphone: Another opioid analgesic with similar effects but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its partial agonist activity at μ-opioid receptors, which provides effective pain relief with a ceiling effect on respiratory depression. This makes it a potentially safer alternative to other opioids like morphine and hydromorphone .
Properties
CAS No. |
88939-40-6 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3/t14-,17+,18+,19-/m1/s1 |
InChI Key |
PBGIBLLOMGURPS-GRGSLBFTSA-N |
Isomeric SMILES |
COCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES |
COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Synonyms |
Mr 2264 Mr 2264 Cl Mr-2264 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.